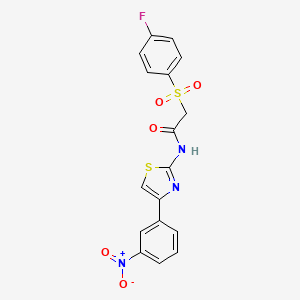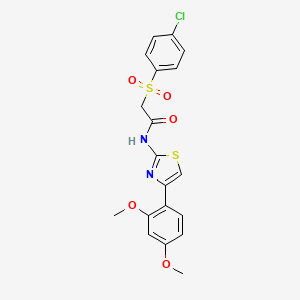
2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide
Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential use as a therapeutic agent. This compound is also known by the name of "Compound 25" and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory cytokines, which in turn reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, the compound has been shown to have activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide in lab experiments is its potential use as a therapeutic agent. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new therapies. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which can affect the accuracy of the experimental results.
Future Directions
There are several future directions for the study of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide. One direction is to further investigate the mechanism of action of the compound. This will help to better understand how the compound works and how it can be used to develop new therapies. Another direction is to study the compound in animal models to determine its efficacy and safety in vivo. Additionally, the compound can be modified to improve its solubility in water, which can make it easier to use in lab experiments. Finally, the compound can be studied for its potential use in combination therapies with other drugs to enhance its therapeutic effects.
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its effects on cancer cells, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its effects on inflammation, and it has been found to reduce the production of inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential use as an antimicrobial agent, and it has been found to have activity against various bacterial strains.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S2/c1-26-13-5-8-15(17(9-13)27-2)16-10-28-19(21-16)22-18(23)11-29(24,25)14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZJGFNGOFWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



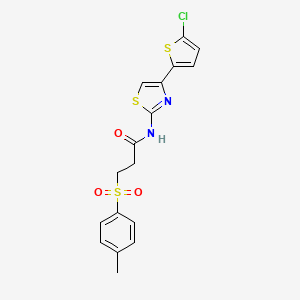
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3410053.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B3410055.png)
![4-fluoro-3-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410056.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3410057.png)
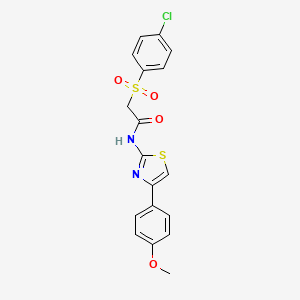


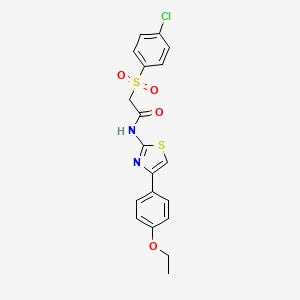
![2-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3410103.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410113.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410114.png)
![2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B3410122.png)
